

"4-Bromo-2-fluoro-6-nitroaniline" properties and structure

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Compound of Interest

Compound Name: **4-Bromo-2-fluoro-6-nitroaniline**

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An In-depth Technical Guide to **4-Bromo-2-fluoro-6-nitroaniline**

Introduction

4-Bromo-2-fluoro-6-nitroaniline is a halogenated and nitrated aromatic amine. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on an aniline core, makes it a compound of interest for synthetic chemistry. The electron-withdrawing nature of the nitro and halogen groups, combined with the nucleophilic amino group, provides multiple reactive sites for constructing more complex molecules. This guide provides a summary of the available technical data on its properties, structure, and potential applications, tailored for researchers and professionals in drug development.

While specific data for **4-Bromo-2-fluoro-6-nitroaniline** is limited, this document compiles available information and draws comparisons with structurally similar compounds to provide a comprehensive overview.

Chemical Structure and Properties

The structure of **4-Bromo-2-fluoro-6-nitroaniline** consists of a benzene ring substituted with four different functional groups.

Molecular Structure:

Caption: 2D Structure of **4-Bromo-2-fluoro-6-nitroaniline**.

Physicochemical Properties

Quantitative data for **4-Bromo-2-fluoro-6-nitroaniline** is not widely available. The table below presents data for the closely related isomer, 2-Bromo-4-fluoro-6-nitroaniline, to provide an estimate of its properties.

Property	Value (for 2-Bromo-4-fluoro-6-nitroaniline)	Reference
CAS Number	10472-88-5	[1] [2]
Molecular Formula	C ₆ H ₄ BrFN ₂ O ₂	[2] [3]
Molecular Weight	235.01 g/mol	[2] [3]
Appearance	Light yellow to brown powder/crystal	[1] [3]
Melting Point	75 - 79 °C	[1] [3]
Boiling Point	313.9 °C at 760 mmHg (Predicted)	[2]
Density	1.896 g/cm ³ (Predicted)	[2]
Purity	>98.0% (GC)	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Bromo-2-fluoro-6-nitroaniline** are not readily found in published literature. However, a plausible synthetic route can be inferred from standard organic chemistry reactions and protocols for similar molecules. A potential synthesis involves the bromination and nitration of a fluoroaniline precursor.

Hypothetical Synthesis Workflow

A logical approach would be the regioselective bromination of 2-fluoro-6-nitroaniline or the nitration of 4-bromo-2-fluoroaniline. The latter is often more practical as directing group effects can be better controlled.

Caption: Hypothetical synthesis workflow for **4-Bromo-2-fluoro-6-nitroaniline**.

Example Protocol: Preparation of 4-Bromo-2-fluoroaniline (Precursor)

This protocol describes the bromination of 2-fluoroaniline, a key intermediate.

Materials:

- 2-fluoroaniline (100 parts)
- N-bromosuccinimide (NBS) (160 parts)
- Methylene chloride (400 parts)
- Anhydrous sodium sulfate
- Cold water

Procedure:[4]

- A solution of 2-fluoroaniline in methylene chloride is prepared and cooled to 0°C.[4]
- Solid N-bromosuccinimide is added in portions over a 2-hour period while maintaining the temperature at 0°C.[4]
- After the addition is complete, the mixture is stirred for an additional 20 minutes.[4]
- The resulting dark red mixture is washed four times with cold water.[4]
- The organic phase is separated, dried over anhydrous sodium sulfate, and filtered.[4]
- The solvent is evaporated under reduced pressure to yield the product, 4-bromo-2-fluoroaniline.[4]

Next Step (Nitration): The resulting 4-bromo-2-fluoroaniline would then undergo nitration. A common method involves the use of a nitrating mixture, such as sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group at the 6-position, directed by the amino and fluoro groups.

Spectral Information

Specific spectral data for **4-Bromo-2-fluoro-6-nitroaniline** is not available in the searched literature. For reference, the table below provides typical spectral data for the related compound 4-Bromo-2-nitroaniline. Researchers synthesizing the target compound should expect characteristic shifts due to the presence of the fluorine atom.

Analysis Type	Data for 4-Bromo-2-nitroaniline	Reference
¹ H NMR (CDCl ₃)	$\delta = 8.27$ (d, 1H), 7.43 (dd, 1H), 6.72 (d, 1H), 6.08 (br s, 2H)	[5]
¹³ C NMR (CDCl ₃)	$\delta = 143.6, 138.5, 132.6, 128.4, 120.4, 107.9$	[5]
Mass Spec (GC-MS)	m/z Top Peak: 216, m/z 2nd Highest: 218	[6]
IR (KBr-Pellet)	Available spectra show characteristic peaks for N-H, C-N, NO ₂ , and C-Br bonds.	[6][7]

Safety and Handling

Safety data is crucial for handling any chemical compound. The following information is based on safety data sheets for structurally similar anilines and should be treated as a guideline. A substance-specific risk assessment is mandatory before use.

Hazard Category	Description	Precautionary Measures
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled. [8] [9]	Use only in a well-ventilated area or under a fume hood. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. [9] [10]
Skin Irritation	Causes skin irritation. [8] [9]	Wear protective gloves and clothing.
Eye Irritation	Causes serious eye irritation. [8] [9]	Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. [10]
Respiratory Irritation	May cause respiratory irritation. [8] [9]	Avoid breathing dust. If inhaled, move person to fresh air. [10]

Storage: Store in a tightly closed container in a dry, well-ventilated place.[\[10\]](#)

Applications in Research and Drug Development

While specific applications for **4-Bromo-2-fluoro-6-nitroaniline** are not documented, its structure is analogous to many key intermediates in medicinal chemistry. Nitroaromatic compounds are foundational in the synthesis of a wide range of drugs and bioactive molecules.[\[11\]](#)

Potential as a Synthetic Building Block

The versatile functional groups of **4-Bromo-2-fluoro-6-nitroaniline** make it a valuable building block:

- Amino Group: Can be diazotized to introduce other functional groups or can act as a nucleophile in coupling reactions.
- Bromo Group: Ideal for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.

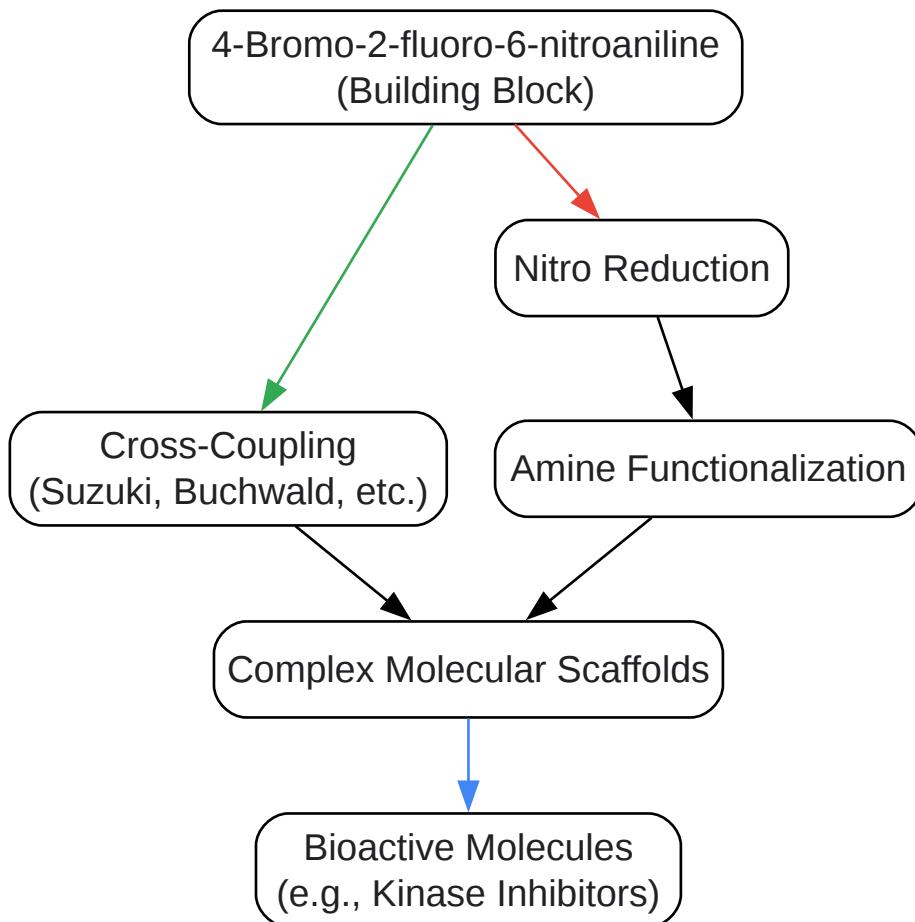
- Fluoro Group: The presence of fluorine can significantly alter a molecule's pharmacokinetic properties, including metabolic stability and binding affinity. Fluorinated compounds are common in modern pharmaceuticals.[\[12\]](#)
- Nitro Group: Can be readily reduced to an amino group, providing another site for chemical modification. This nitro-to-amine transformation is a key step in the synthesis of many pharmaceutical ingredients, such as the precursor to p-phenylenediamine from 4-nitroaniline. [\[13\]](#)

Relevance to Drug Discovery

Structurally related compounds are used in the development of various therapeutic agents:

- Kinase Inhibitors: Compounds like 4-Bromo-2-methyl-6-nitroaniline are crucial intermediates for synthesizing Casein Kinase 2 (CK2) inhibitors, which are being investigated for cancer therapy.[\[14\]](#)
- Antimicrobial Agents: Various halogenated and fluorinated anilines have demonstrated antibacterial and antibiofilm properties, suggesting potential applications in developing new treatments for infectious diseases.[\[12\]](#)
- Agrochemicals and Dyes: This class of compounds serves as important intermediates in the synthesis of agrochemicals, dyes, and specialty chemicals.[\[3\]](#)[\[15\]](#)

The logical relationship for its utility in drug discovery can be visualized as follows:

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Caption: Role of **4-Bromo-2-fluoro-6-nitroaniline** as an intermediate in synthesis.

Conclusion

4-Bromo-2-fluoro-6-nitroaniline is a synthetic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data is sparse, its structural features—multiple reaction sites and the presence of a fluorine atom—are highly desirable in modern drug discovery. Inferred synthetic pathways and safety protocols, based on closely related analogs, provide a solid foundation for its use in a research setting. Further investigation into its synthesis and reactivity is warranted to fully explore its utility in the development of novel pharmaceuticals and functional materials.

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